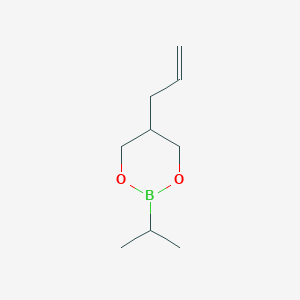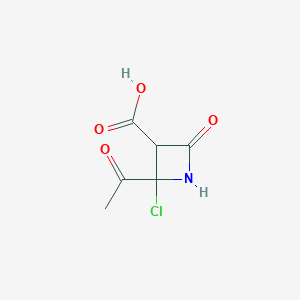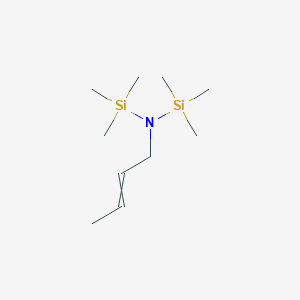![molecular formula C22H12N2O6S2 B14391573 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione CAS No. 89477-85-0](/img/structure/B14391573.png)
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione is a synthetic organic compound that belongs to the class of naphthoquinones This compound is characterized by the presence of two 4-nitrophenylsulfanyl groups attached to the naphthalene-1,4-dione core
Preparation Methods
The synthesis of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione typically involves the nucleophilic substitution of aminonaphthoquinones with aryl- and alkylthiols. The reaction is carried out in the presence of a base such as triethylamine in a solvent like dichloromethane . The reaction conditions are carefully controlled to ensure the formation of the desired product with high yield and purity.
Chemical Reactions Analysis
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, which can be useful in various chemical processes.
Reduction: Reduction reactions can convert the compound into its corresponding hydroquinone derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the nitrophenyl groups can be replaced by other nucleophiles.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like thiols and amines. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.
Mechanism of Action
The mechanism of action of 2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione involves the generation of reactive oxygen species (ROS), which can induce oxidative stress in cells. This oxidative stress can lead to cell death through apoptosis, particularly in cancer cells. The compound targets the mitochondrial pathway, leading to the activation of caspases and subsequent cell death .
Comparison with Similar Compounds
2,3-Bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione can be compared with other naphthoquinone derivatives, such as:
Lawsone (2-hydroxy-1,4-naphthoquinone): Known for its antimicrobial and anticancer properties.
Juglone (5-hydroxy-1,4-naphthoquinone): Exhibits strong antimicrobial activity and is used as a natural dye.
Naphthazarin (5,8-dihydroxy-1,4-naphthoquinone): Known for its antioxidant and anticancer properties.
Properties
CAS No. |
89477-85-0 |
|---|---|
Molecular Formula |
C22H12N2O6S2 |
Molecular Weight |
464.5 g/mol |
IUPAC Name |
2,3-bis[(4-nitrophenyl)sulfanyl]naphthalene-1,4-dione |
InChI |
InChI=1S/C22H12N2O6S2/c25-19-17-3-1-2-4-18(17)20(26)22(32-16-11-7-14(8-12-16)24(29)30)21(19)31-15-9-5-13(6-10-15)23(27)28/h1-12H |
InChI Key |
BFXWDIJAQZKBAK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)C(=C(C2=O)SC3=CC=C(C=C3)[N+](=O)[O-])SC4=CC=C(C=C4)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


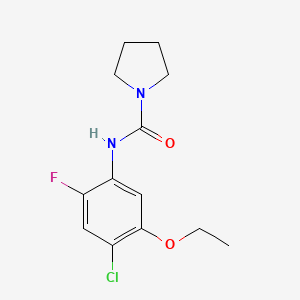
![Dibutyl{2-[chloro(dimethyl)stannyl]ethyl}phosphane](/img/structure/B14391501.png)

![Methyl [2-(difluoromethoxy)benzene-1-sulfonyl]carbamate](/img/structure/B14391514.png)
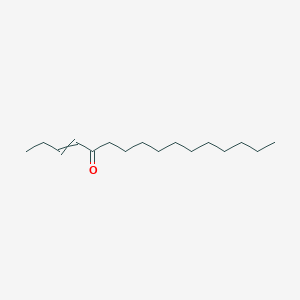

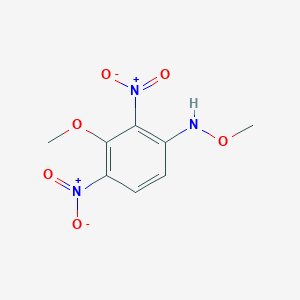
![N,N'-{Methylenebis[5-(diethylamino)-2,1-phenylene]}diacetamide](/img/structure/B14391543.png)
![2-[1-(2,5-Dimethoxyphenyl)-2-methylpropyl]-1,4-dimethoxybenzene](/img/structure/B14391544.png)
